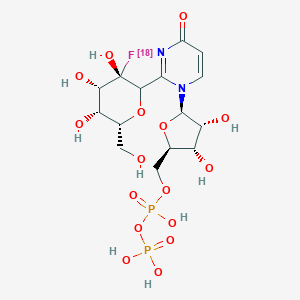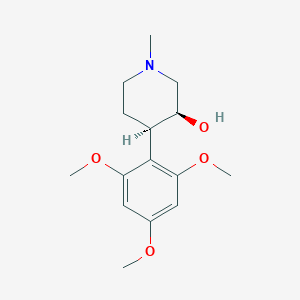
1-(4-Chlorophényl)pipéridin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)piperidin-4-one and related derivatives often involves strategies that capitalize on the reactivity of the piperidin-4-one moiety and the chlorophenyl group. Methods such as nucleophilic aromatic substitution, condensation reactions, and the utilization of chiral auxiliaries for enantioselective synthesis are commonly employed. Advanced synthetic techniques aim to improve yields, reduce reaction times, and minimize environmental impact by employing catalysts and green chemistry principles (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)piperidin-4-one is crucial for its chemical properties and biological activity. The presence of the chlorophenyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. Structural analysis techniques, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the conformational preferences and electronic characteristics of this compound and its derivatives, guiding the design of analogues with enhanced activity or specificity (Pietra & Vitali, 1972).
Chemical Reactions and Properties
1-(4-Chlorophenyl)piperidin-4-one undergoes a wide range of chemical reactions, including nucleophilic substitution, addition reactions to the carbonyl group, and transformations involving the chlorophenyl moiety. These reactions enable the synthesis of a plethora of compounds with varied biological activities. The chemical properties of this scaffold, such as its reactivity towards nucleophiles and electrophiles, are pivotal in medicinal chemistry for the development of new therapeutic agents (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its melting point, solubility, and stability, play a significant role in its application in drug development and synthesis. These properties are influenced by the compound's molecular structure and are critical for determining its suitability for various pharmaceutical formulations and synthetic applications. Understanding the physical properties is essential for optimizing the compound's use in medicinal chemistry and pharmaceutical research (Caccia, 2007).
Chemical Properties Analysis
The chemical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its acidity, basicity, and reactivity towards different chemical reagents, underpin its versatility as a synthetic intermediate and pharmaceutical precursor. These properties are crucial for the compound's role in the synthesis of novel drug candidates and for understanding its mechanism of action at the molecular level. The study of these chemical properties facilitates the design of derivatives with optimized pharmacological profiles and reduced toxicity (Griggs, Tape, & Clarke, 2018).
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés dérivés de la pipéridine, tels que la « 1-(4-chlorophényl)pipéridin-4-one », ont montré une activité antimicrobienne . Ils ont été criblés pour leur activité antibactérienne contre diverses souches bactériennes, y compris Escherichia coli et Staphylococcus aureus, ainsi que pour leur activité antifongique contre Aspergillus niger et Aspergillus flavus .
Applications anti-inflammatoires et analgésiques
Les dérivés de la pipéridine sont connus pour présenter des propriétés anti-inflammatoires et analgésiques . Par conséquent, la « this compound » pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques.
Recherche antipsychotique
Les dérivés de la pipéridine sont également utilisés comme agents antipsychotiques . Cela suggère que la « this compound » pourrait être utilisée dans la recherche et le développement de nouveaux traitements pour les troubles psychiatriques.
Applications antivirales et antimalariennes
Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments antiviraux et antimalariens . Cela indique que la « this compound » pourrait potentiellement être utilisée dans la lutte contre les maladies virales et le paludisme.
Recherche sur la maladie d’Alzheimer
Les dérivés de la pipéridine ont montré un potentiel dans la recherche sur la maladie d’Alzheimer . Par conséquent, la « this compound » pourrait être utilisée dans le développement de nouveaux traitements pour la maladie d’Alzheimer.
Safety and Hazards
The safety data sheet for “1-(4-Chlorophenyl)piperidin-4-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
Orientations Futures
Piperidones, including “1-(4-Chlorophenyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUBCWGOUYLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557490 | |
| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113759-96-9 | |
| Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




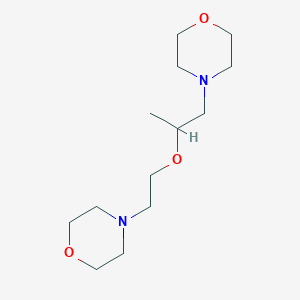
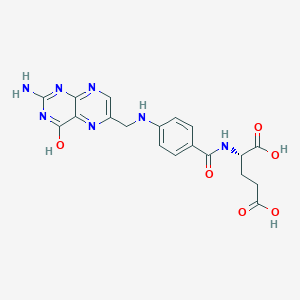
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)


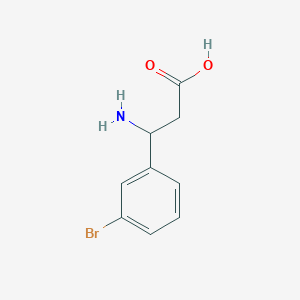
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)


![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
